molecular formula C11H20O2S B14492926 S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate CAS No. 64549-22-0

S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate

Cat. No.: B14492926
CAS No.: 64549-22-0
M. Wt: 216.34 g/mol
InChI Key: AYALGVJUVIIPLR-UHFFFAOYSA-N
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Description

S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate: is an organic compound with the molecular formula C11H20O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate typically involves the reaction of 2,6-dimethyl-4-oxoheptan-3-yl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate involves its interaction with nucleophiles. The thioester group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. The carbonyl group in the compound can also participate in nucleophilic addition reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Uniqueness: S-(2,6-Dimethyl-4-oxoheptan-3-yl) ethanethioate is unique due to its specific substitution pattern on the heptan-3-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying thioester chemistry and for use in various synthetic applications .

Properties

CAS No.

64549-22-0

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

S-(2,6-dimethyl-4-oxoheptan-3-yl) ethanethioate

InChI

InChI=1S/C11H20O2S/c1-7(2)6-10(13)11(8(3)4)14-9(5)12/h7-8,11H,6H2,1-5H3

InChI Key

AYALGVJUVIIPLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(C(C)C)SC(=O)C

Origin of Product

United States

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